molecular formula C18H14Cl2N6O B5133349 7-(3,4-dichlorophenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

7-(3,4-dichlorophenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B5133349
M. Wt: 401.2 g/mol
InChI Key: GUYPBPKDRXPMSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(3,4-Dichlorophenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide ( 459419-44-4) is a synthetic compound with a molecular formula of C18H14Cl2N6O and a molecular weight of 401.25 g/mol . This chemical features a complex fused heterocyclic scaffold based on the 4,7-dihydrotetrazolo[1,5-a]pyrimidine core, substituted with dichlorophenyl and carboxamide groups. The tetrazolo[1,5-a]pyrimidine pharmacophore is recognized as an interesting scaffold in medicinal chemistry due to its wide spectrum of potential biological and pharmacological properties . Compounds within the tetrazolo[1,5-a]pyrimidine class have been reported in scientific literature to possess various biological activities, making them valuable for research. These potential activities include human neutrophil elastase inhibitory, late sodium channel blocker, and hepatitis B virus surface antigen secretion inhibitory activities . Furthermore, fused heterocyclic systems containing a tetrazole unit, like this compound, are often investigated as candidates for antimicrobial , antioxidant , anticancer , and antinociceptive applications . The structural features of this compound, particularly the dichlorophenyl and carboxamide substituents, are commonly employed in drug discovery to modulate properties like potency, selectivity, and metabolic stability. This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle the material using appropriate personal protective equipment, adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

7-(3,4-dichlorophenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N6O/c1-10-15(17(27)22-12-5-3-2-4-6-12)16(26-18(21-10)23-24-25-26)11-7-8-13(19)14(20)9-11/h2-9,16H,1H3,(H,22,27)(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUYPBPKDRXPMSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NN=N2)N1)C3=CC(=C(C=C3)Cl)Cl)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural Modifications and Observed Effects

Compound Name Substituents (Position) Biological Activity/Properties Reference
7-(4-Bromophenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide 4-Bromophenyl (7), N-phenyl (6) Hepatitis B virus inhibition
Ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate 4-Morpholinophenyl (7), Ethoxycarbonyl (6) Antioxidant, DNA interaction
7-(4-Chlorophenyl)-5-(1H-indol-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile 4-Chlorophenyl (7), Indole (5), Nitrile (6) Antimicrobial (screened)
N,N’-(Sulfonylbis(1,4-phenylene))bis(7-(4-chlorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide) Bis-sulfonamide, 4-Chlorophenyl (7) Enhanced antimicrobial activity
  • Electron-Withdrawing vs.
  • Carboxamide vs. Ester/Carbonitrile : The N-phenyl carboxamide at position 6 improves hydrogen-bonding capacity relative to ethoxycarbonyl () or nitrile (), which may enhance receptor affinity .

Physicochemical and Spectral Properties

  • Crystallography : The tetrazolo[1,5-a]pyrimidine core adopts a flattened envelope conformation, as seen in X-ray data for the 4-bromophenyl analogue (). The dihedral angle between the pyrimidine and aryl rings (~89.5°) indicates near-perpendicular orientation, stabilizing crystal packing via N–H⋯N hydrogen bonds .
  • Spectroscopy : The N-phenyl carboxamide in the target compound would show characteristic IR stretches at ~1670 cm⁻¹ (C=O) and NMR signals near δ 10.2 ppm (NH), aligning with data in .

Structure-Activity Relationships (SAR)

Aryl Substitutions: 3,4-Dichlorophenyl enhances bioactivity over monochlorinated or brominated analogues due to increased lipophilicity and electronic effects . 4-Morpholinophenyl () introduces solubility but may reduce membrane penetration .

Tetrazole vs. Triazole :

  • Tetrazolo[1,5-a]pyrimidines () show broader enzyme inhibition (e.g., elastase, sodium channels) than triazolo derivatives (), likely due to enhanced π-stacking .

Q & A

Q. What are the common synthetic routes for preparing 7-(3,4-dichlorophenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide?

The synthesis typically involves multi-component reactions starting with precursors like 3,4-dichlorobenzaldehyde, 5-aminotetrazole, and methyl acetoacetate. Key steps include:

  • Cyclocondensation : Formation of the pyrimidine ring via a one-pot reaction under reflux in ethanol or DMF, often catalyzed by APTS (3-aminopropyltriethoxysilane) .
  • Functionalization : Introducing the N-phenylcarboxamide group via nucleophilic substitution or coupling reactions.
  • Optimization : Adjusting reaction time (8–12 hours) and temperature (80–120°C) to maximize yield (reported 60–75% in analogous compounds) .

Q. How is the molecular structure of this compound characterized?

Structural elucidation employs:

  • Spectroscopy : 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and IR to confirm functional groups (e.g., tetrazole ring at ~1,500 cm1^{-1}) and substitution patterns .
  • X-ray crystallography : Resolves bond angles (e.g., C-N-C angles ~120° in the pyrimidine ring) and packing motifs, critical for understanding reactivity and bioactivity .
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]+^+ peaks matching theoretical values) .

Q. What preliminary biological assays are used to evaluate its activity?

  • Antioxidant assays : DPPH radical scavenging (IC50_{50} values compared to ascorbic acid) .
  • Enzyme inhibition : Testing against cyclooxygenase (COX-2) or kinases via spectrophotometric methods (e.g., absorbance at 450 nm for ATP competition) .
  • Cytotoxicity screening : MTT assays on cell lines (e.g., HepG2 or HEK293) to establish preliminary safety profiles .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize by-products?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require post-reaction purification via column chromatography .
  • Catalyst screening : APTS or triethylamine improves cyclization efficiency by stabilizing transition states .
  • By-product analysis : HPLC or GC-MS identifies side products (e.g., dimerization artifacts), guiding temperature adjustments (e.g., lowering to 60°C to suppress decomposition) .

Q. What computational methods predict interactions with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., COX-2 active site) using ligand-receptor docking scores (ΔG < -8 kcal/mol suggests strong affinity) .
  • MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories, analyzing RMSD (<2 Å indicates stable binding) .
  • QSAR modeling : Correlates substituent effects (e.g., electron-withdrawing Cl groups) with bioactivity using descriptors like Hammett constants .

Q. How can contradictions in biological activity data across studies be resolved?

  • Assay standardization : Control variables such as cell line passage number, serum concentration, and incubation time to reduce variability .
  • Structural analogs : Compare activity of derivatives (e.g., replacing 3,4-dichlorophenyl with 4-bromophenyl) to isolate substituent effects .
  • Meta-analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify trends obscured by experimental noise .

Q. What strategies validate the compound’s mechanism of action in vitro?

  • Competitive binding assays : Use fluorescent probes (e.g., FITC-labeled ATP) to quantify displacement in kinase targets .
  • Western blotting : Measure downstream protein phosphorylation (e.g., p38 MAPK) after treatment .
  • CRISPR knockouts : Eliminate putative targets (e.g., COX-2) in cell lines to confirm loss of compound efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.